molecular formula C14H13NO3S B14645595 N-Benzylidene-4-methoxybenzene-1-sulfonamide CAS No. 52960-60-8

N-Benzylidene-4-methoxybenzene-1-sulfonamide

Cat. No.: B14645595
CAS No.: 52960-60-8
M. Wt: 275.32 g/mol
InChI Key: DVZXMYBBRQDXDG-UHFFFAOYSA-N
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Description

N-Benzylidene-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a benzylidene group attached to a 4-methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-4-methoxybenzenesulfonamide typically involves the condensation reaction between benzaldehyde and 4-methoxybenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N-Benzylidene-4-methoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of N-benzyl-4-methoxybenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the substituent introduced.

Scientific Research Applications

N-Benzylidene-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzylidene-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-4-methylbenzenesulfonamide
  • N-Benzylidene-4-chlorobenzenesulfonamide
  • N-Benzylidene-4-nitrobenzenesulfonamide

Uniqueness

N-Benzylidene-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and materials science.

Properties

CAS No.

52960-60-8

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-benzylidene-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

DVZXMYBBRQDXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2

Origin of Product

United States

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